molecular formula C2H3Cl2FO2 B14497988 2,2-Dichloro-2-fluoroethane-1,1-diol CAS No. 63034-46-8

2,2-Dichloro-2-fluoroethane-1,1-diol

Cat. No.: B14497988
CAS No.: 63034-46-8
M. Wt: 148.95 g/mol
InChI Key: RWBLUCOTRHPTAV-UHFFFAOYSA-N
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Description

2,2-Dichloro-2-fluoroethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl2FO2 It is a derivative of ethane, where two hydrogen atoms are replaced by chlorine and fluorine atoms, and an additional hydroxyl group is attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-2-fluoroethane-1,1-diol typically involves the reaction of trichloroethylene with hydrogen fluoride, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The overall process can be divided into two main steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-2-fluoroethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-Dichloro-2-fluoroethane-1,1-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-fluoroethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-difluoroethane: Similar in structure but with different halogenation patterns.

    1,2-Dichloro-1,1-difluoroethane: Another derivative with distinct chemical properties.

    1,1-Dichloro-1-fluoroethane: A related compound with one less fluorine atom

Uniqueness

2,2-Dichloro-2-fluoroethane-1,1-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups, which confer distinct reactivity and potential applications. Its specific arrangement of atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

CAS No.

63034-46-8

Molecular Formula

C2H3Cl2FO2

Molecular Weight

148.95 g/mol

IUPAC Name

2,2-dichloro-2-fluoroethane-1,1-diol

InChI

InChI=1S/C2H3Cl2FO2/c3-2(4,5)1(6)7/h1,6-7H

InChI Key

RWBLUCOTRHPTAV-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(Cl)Cl)(O)O

Origin of Product

United States

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